An In-Depth Technical Guide to the Core Properties of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
An In-Depth Technical Guide to the Core Properties of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the fundamental characteristics of novel heterocyclic compounds is paramount. This guide provides a detailed overview of the basic properties of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a scaffold of significant interest in medicinal chemistry.
Core Physicochemical Properties
1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, with the chemical formula C₆H₅N₃O₂, possesses a molecular weight of approximately 151.12 g/mol .[1][2] This heterocyclic system exhibits a high melting point, exceeding 360°C in water, indicating strong intermolecular forces in the solid state.[1] The computed XLogP3 value of -0.4 suggests that the compound is hydrophilic.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O₂ | [1][2] |
| Molecular Weight | 151.12 g/mol | [1][2] |
| Melting Point | >360°C (in water) | [1] |
| XLogP3 | -0.4 | [1] |
| Topological Polar Surface Area | 74 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Characterization
The synthesis of the 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione core and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclization of a substituted pyrrole precursor. For instance, a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, catalyzed by a palladium complex, has been successfully employed to generate a variety of substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[3]
Another versatile method is the one-pot, three-component reaction. This strategy often involves the condensation of a 6-aminouracil derivative with an appropriate aldehyde and a compound containing an active methylene group. This approach offers the advantages of high atom economy and procedural simplicity.
Characterization of the synthesized compounds typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirming the presence of the pyrrolo[3,2-d]pyrimidine core and the positions of substituents.
-
Infrared (IR) Spectroscopy: IR spectra are utilized to identify characteristic functional groups, such as the C=O and N-H stretching vibrations of the dione structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compounds.
Biological Activity and Therapeutic Potential
While the biological activity of the unsubstituted 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is not extensively documented, its substituted derivatives have emerged as a promising class of bioactive molecules with diverse therapeutic applications.
Kinase Inhibition
A significant area of investigation for pyrrolo[3,2-d]pyrimidine derivatives is their potential as kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold, a close analog, is a well-established pharmacophore in numerous ATP-competitive kinase inhibitors.[4] Derivatives of the pyrrolo[3,2-d]pyrimidine core have been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[5] This inhibition can lead to the suppression of tumor angiogenesis, a critical process for tumor growth and metastasis.
| Derivative Class | Target(s) | Reported Activity (IC₅₀) | Therapeutic Area |
| Substituted Pyrrolo[3,2-d]pyrimidines | VEGFR, PDGFR | Potent nM inhibition | Oncology (Anti-angiogenesis)[5] |
| 7-Substituted-1,3-dimethyl-pyrrolo[3,2-d]pyrimidine-2,4-diones | TRPA1 Channel | 400 nM (for compound 3h) | Pain and Inflammation[6] |
| Substituted Pyrrolo[3,2-d]pyrimidines (e.g., AGF347) | SHMT2, GARFT, AICARFT | Potent antitumor efficacy | Oncology (Metabolic Inhibition)[7] |
Modulation of Ion Channels
Derivatives of 1,3-dimethyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione have been identified as potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6] TRPA1 is a non-selective cation channel implicated in pain and inflammation. Antagonism of this channel represents a promising strategy for the development of novel analgesic and anti-inflammatory agents.
Inhibition of One-Carbon Metabolism
Novel pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target key enzymes in one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids required for rapidly proliferating cancer cells. A notable example is the lead compound AGF347, a substituted pyrrolo[3,2-d]pyrimidine that targets both mitochondrial (serine hydroxymethyltransferase 2, SHMT2) and cytosolic (glycinamide ribonucleotide formyltransferase, GARFT, and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, AICARFT) one-carbon metabolism.[7]
The multitargeted inhibition by AGF347 leads to the suppression of mammalian target of rapamycin (mTOR) signaling and depletion of glutathione, resulting in increased reactive oxygen species (ROS) and potent antitumor effects.[7]
Signaling Pathway of AGF347, a Substituted 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Derivative
Caption: Proposed mechanism of action for the substituted 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivative, AGF347.
Experimental Protocols
General Synthesis of Substituted Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino C-N Coupling/Hydroamination
Materials:
-
Substituted 5-bromo-6-chloro-uracil
-
Terminal alkyne
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Sonogashira Coupling: To a solution of the 5-bromo-6-chloro-uracil in an appropriate solvent, add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Purification: After completion of the reaction (monitored by TLC), the reaction mixture is worked up and the crude product is purified by column chromatography to yield the alkynylated uracil.
-
Domino C-N Coupling/Hydroamination: In a flame-dried Schlenk tube under an inert atmosphere, combine the alkynylated uracil, the substituted aniline, Pd(OAc)₂, DPEphos, and K₃PO₄ in DMA.
-
Reaction: Heat the reaction mixture at 100°C for 15 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivative.[3]
Conclusion
The 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione scaffold represents a valuable and versatile core in medicinal chemistry. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, pain, and inflammation. The synthetic accessibility and the diverse biological activities of its substituted analogs make this heterocyclic system a compelling starting point for the design and development of novel therapeutic agents. Further investigation into the structure-activity relationships of this compound class is warranted to fully exploit its therapeutic potential.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione - CAS:65996-50-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical structure of 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione with atom numbering](https://i.imgur.com/8i4n3yC.png)
